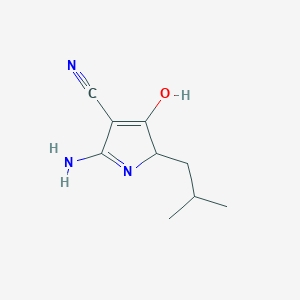
2-amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the condensation of appropriate aldehydes with malononitrile and primary amines under reflux conditions in ethanol . The reaction is facilitated by the presence of a base, such as piperidine, which acts as a catalyst .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
2-amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-(1H-indol-3-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile
- 2-amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
Uniqueness
2-amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific isobutyl substitution, which can influence its chemical reactivity and biological activity. This substitution can lead to different pharmacokinetic and pharmacodynamic properties compared to similar compounds .
Biological Activity
2-Amino-5-isobutyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carbonitrile (CAS 929974-28-7) is a pyrrole derivative with notable biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antitumor and antidiabetic agent. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse scientific literature.
The molecular formula of this compound is C₉H₁₃N₃O, with a molecular weight of 179.22 g/mol. It is characterized by a pyrrole ring structure that contributes to its biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Tyrosine Kinases : Pyrrole derivatives have been shown to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. This interaction leads to the inhibition of downstream signaling pathways that promote tumor growth and metastasis .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that related pyrrole compounds exhibited significant cytotoxicity against colon cancer cell lines (e.g., HCT116 and SW620) with IC₅₀ values ranging from 1.0 to 1.6 × 10⁻⁸ M . The structural modifications in these compounds were found to influence their potency and selectivity.
Antidiabetic Activity
The compound's potential as an antidiabetic agent has also been explored. For instance, studies on structurally similar pyrrole derivatives have shown promising results in inhibiting aldose reductase (AR), an enzyme implicated in diabetic complications. These compounds demonstrated insulin-mimetic activities, indicating their potential to lower blood glucose levels .
The biological activities of this compound can be attributed to several mechanisms:
- Molecular Docking Studies : Computational studies suggest that the compound can form stable complexes with key receptors involved in cancer progression, thereby inhibiting their activity .
- Membrane Interaction : Similar compounds have shown the ability to intercalate into lipid bilayers, affecting membrane integrity and function, which may enhance their cytotoxic effects against cancer cells .
Case Studies
A summary of relevant case studies is presented in Table 1 below:
| Study Reference | Compound Tested | Cell Line | IC₅₀ (M) | Observations |
|---|---|---|---|---|
| Dubinina et al. (2007) | 4-amino-3-chloro-1H-pyrrole derivatives | HCT116 | 1.0 × 10⁻⁸ | Significant cytotoxicity observed |
| Kuznietsova et al. (2013) | Pyrrole derivatives | Rat colon cancer model | N/A | Inhibition of tumor growth |
| MDPI Study (2024) | Zinc(II) complexes of pyrrole derivatives | Isolated rat adipocytes | N/A | High insulin-mimetic activity |
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
5-amino-3-hydroxy-2-(2-methylpropyl)-2H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C9H13N3O/c1-5(2)3-7-8(13)6(4-10)9(11)12-7/h5,7,13H,3H2,1-2H3,(H2,11,12) |
InChI Key |
RZRIDKKPSVHIOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=C(C(=N1)N)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















